molecular formula C10H19ClN2O2 B14715841 Butyl(butylcarbamoyl)carbamyl chloride CAS No. 13188-07-3

Butyl(butylcarbamoyl)carbamyl chloride

Cat. No.: B14715841
CAS No.: 13188-07-3
M. Wt: 234.72 g/mol
InChI Key: XBEWJHNZCGWVPS-UHFFFAOYSA-N
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Description

Butyl(butylcarbamoyl)carbamyl chloride is a compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a butyl group. Carbamoyl chlorides are known for their reactivity and are used in various chemical syntheses, including the production of pesticides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(butylcarbamoyl)carbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R₂NH + COCl₂ \rightarrow R₂NCOCl + [R₂NH₂]Cl ] In this reaction, the amine reacts with phosgene to produce the carbamoyl chloride and an ammonium chloride byproduct .

Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using phosgene and amines under controlled conditions to ensure safety and efficiency. The reactions are carried out in nonpolar organic solvents to maintain the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

Butyl(butylcarbamoyl)carbamyl chloride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form carbamic acids. [ R₂NCOCl + H₂O \rightarrow R₂NC(O)OH + HCl ]

    Alcoholysis: Reacts with alcohols to form carbamates. [ R₂NCOCl + R’OH + C₅H₅N \rightarrow R₂NC(O)OR’ + C₅H₅NHCl ]

    Aminolysis: Reacts with amines to form ureas. [ R₂NCOCl + R’NH₂ \rightarrow R₂NC(O)NR’₂ + HCl ]

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamoyl chloride .

Major Products

The major products formed from these reactions include carbamic acids, carbamates, and ureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Butyl(butylcarbamoyl)carbamyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.

    Industry: Applied in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of butyl(butylcarbamoyl)carbamyl chloride involves the reactivity of the carbamoyl chloride group. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acids, carbamates, and ureas. These reactions are typically facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different alkyl groups.

    Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of butyl groups.

    Phenylcarbamoyl chloride: Contains a phenyl group instead of an alkyl group.

Uniqueness

Butyl(butylcarbamoyl)carbamyl chloride is unique due to its specific butyl substitution, which can influence its reactivity and the properties of the products formed. The butyl groups can provide steric hindrance, affecting the reaction rates and selectivity compared to other carbamoyl chlorides .

Properties

CAS No.

13188-07-3

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

N-butyl-N-(butylcarbamoyl)carbamoyl chloride

InChI

InChI=1S/C10H19ClN2O2/c1-3-5-7-12-10(15)13(9(11)14)8-6-4-2/h3-8H2,1-2H3,(H,12,15)

InChI Key

XBEWJHNZCGWVPS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N(CCCC)C(=O)Cl

Origin of Product

United States

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